molecular formula C11H13NO2 B11906656 methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate

methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B11906656
M. Wt: 191.23 g/mol
InChI Key: JMJFMMYKGMIXEK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of indene derivatives with appropriate reagents. One common method includes the reaction of 2,3-dihydro-1H-indene with methyl chloroformate in the presence of a base to form the ester. Subsequent amination using ammonia or an amine source yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 2-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-7-5-8(12)6-10(7)9/h2-4,8H,5-6,12H2,1H3

InChI Key

JMJFMMYKGMIXEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC(C2)N

Origin of Product

United States

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